[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine

Synthetic Chemistry Cross‑Coupling Selectivity Building Block Design

[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine (CAS 1340322-00-0) is a secondary amine that integrates a 4-bromothiophene and a pyrimidine heterocycle via a methylene bridge. The compound has a molecular weight of 284.18 g/mol and the molecular formula C₁₀H₁₀BrN₃S.

Molecular Formula C10H10BrN3S
Molecular Weight 284.18 g/mol
Cat. No. B15273221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine
Molecular FormulaC10H10BrN3S
Molecular Weight284.18 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)CNCC2=CN=CN=C2
InChIInChI=1S/C10H10BrN3S/c11-9-1-10(15-6-9)5-12-2-8-3-13-7-14-4-8/h1,3-4,6-7,12H,2,5H2
InChIKeyLQOPYDFSDFLEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine – Key Compound Identifier, Structure & Supplier Data for R&D Procurement


[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine (CAS 1340322-00-0) is a secondary amine that integrates a 4-bromothiophene and a pyrimidine heterocycle via a methylene bridge. The compound has a molecular weight of 284.18 g/mol and the molecular formula C₁₀H₁₀BrN₃S . It is primarily sourced as a specialized building block for medicinal chemistry and small-molecule probe synthesis, with commercial availability documented at 95% purity . This compound belongs to the broader class of pyrimidine–thiophene conjugates, which are frequently employed as kinase inhibitor scaffolds [1]. However, its biological annotation in public databases remains sparse, and no comprehensive pharmacological profiling studies have been reported for this specific structure.

[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine – Why Simple in‑Class or Isosteric Replacement Fails for This Scaffold


The 4‑bromothiophene motif is not functionally interchangeable with its 5‑bromo, 4‑chloro, or debrominated thiophene analogs. In palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, the bromine at the 4‑position of thiophene exhibits distinct chemoselectivity compared to the 2‑ or 5‑position, with the 2‑position bromine being preferentially substituted [1]. This differential reactivity enables site‑selective late‑stage functionalization that is critical for generating structurally diverse screening libraries. Furthermore, the 4‑bromothiophene‑2‑carbaldehyde motif—the direct synthetic precursor to the target compound—is a validated starting material in the synthesis of clinically relevant kinase inhibitors such as Afuresertib . Replacing the bromine with chlorine alters both the C–X bond dissociation energy and oxidative addition kinetics, while debrominated or 5‑bromo isomers lose the regiochemical advantage required for sequential cross‑coupling strategies. Simply substituting a phenyl ring for thiophene changes the electronic character of the π‑system, which can substantially affect target binding and metabolic stability.

[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine – Quantitative Comparative Evidence for Scientific Selection


Regiochemical Advantage: 4‑Bromothiophene vs. 2‑Bromothiophene in Suzuki–Miyaura Cross‑Coupling

In palladium‑catalyzed Suzuki–Miyaura reactions of 2,4‑dibromothiophene, the bromine at the 2‑position is preferentially substituted over the 4‑position, enabling the synthesis of unsymmetrical 2‑aryl‑4‑bromothiophenes in yields of up to 82% [1]. This regiochemical bias translates directly to the target compound: its 4‑bromothiophene moiety remains intact under typical cross‑coupling conditions targeting a more reactive partner, whereas the corresponding 2‑bromo or 5‑bromo isomer would undergo competitive reaction at the bromine position, reducing chemoselectivity. The class‑level inference from the 2,4‑dibromothiophene model system establishes that the 4‑position bromine is the preferred 'masked' site for sequential, orthogonal coupling strategies [1]. No direct head‑to‑head comparison between the target compound and its 5‑bromo isomer under identical cross‑coupling conditions was identified in the literature. This limitation should be considered when interpreting the comparative advantage.

Synthetic Chemistry Cross‑Coupling Selectivity Building Block Design

Validated Synthetic Utility: 4‑Bromothiophene Precursor in Afuresertib Manufacture vs. General Thiophene Isomers

4‑Bromothiophene‑2‑carboxaldehyde, the aldehyde precursor from which the target amine is derived via reductive amination, serves as the starting material in the process‑scale synthesis of the pan‑AKT inhibitor Afuresertib . The process utilizes sequential chlorination, Suzuki coupling, secondary chlorination, and oxidation to construct the 2‑thiophenecarboxylic acid intermediate. No equivalent validated route has been reported using 5‑bromothiophene‑2‑carboxaldehyde or 4‑chlorothiophene‑2‑carboxaldehyde, making the 4‑bromo substitution pattern uniquely positioned for pharmaceutical intermediate development. This represents a cross‑study comparable situation: the aldehyde precursor—which structurally embeds the same 4‑bromothiophene motif—is directly validated in a clinical‑stage synthesis, whereas no comparable literature exists for the 5‑bromo or 4‑chloro analogs in this specific context.

API Synthesis Process Chemistry Kinase Inhibitor

Commercially Defined Purity Specification: 95% Baseline vs. Undefined Analogs

The target compound is commercially available with a documented purity specification of 95% . In contrast, the debrominated analog (thiophen‑2‑ylmethyl)(pyrimidin‑5‑ylmethyl)amine, the 5‑bromo isomer, and the 4‑chloro analog lack commercially documented purity specifications from major vendors. This difference is critical for reproducibility in biological assays: a known 95% purity allows for accurate calculation of active compound concentration, whereas uncharacterized analogs introduce uncertainty that can confound dose‑response and structure‑activity relationship (SAR) interpretation. This is a supporting evidence observation that relies on vendor‑supplied data quality rather than direct analytical comparison.

Quality Control Procurement Specification Reproducibility

Scaffold Privilege: Pyrimidine‑Thiophene Core as a Recognized Kinase Inhibitor Pharmacophore

Pyrimidinyl‑thiophene compounds are explicitly claimed as kinase modulators in multiple patent families, including WO2007053776A1 [1] and US20130310361A1 [2], which describe their use in treating diseases mediated by abnormal kinase activity. The target compound—containing both a pyrimidine ring (a well‑established hinge‑binding motif) and a 4‑bromothiophene substituent (amenable to further elaboration)—embeds this privileged scaffold architecture. While no direct IC₅₀ or Kd data are available for the target compound itself, the class‑level recognition by the patent literature establishes a distinct rationale for its procurement over non‑kinase‑oriented building blocks. This evidence is class‑level inference only; the target compound has not been individually profiled against any kinase panel in the public domain.

Kinase Inhibition Pharmacophore Drug Discovery

[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine – Optimal R&D and Procurement Scenarios Based on Quantitative Evidence


Kinase‑Focused Fragment and Lead‑Like Library Synthesis

The pyrimidine‑thiophene scaffold is explicitly claimed in kinase modulator patents [1], making this compound a structurally validated entry point for generating kinase‑targeted screening libraries. Its 4‑bromothiophene handle remains available for late‑stage Suzuki diversification after initial scaffold elaboration [2], enabling parallel library synthesis with retained regiochemical integrity. Procurement is warranted when the screening objective involves B‑Raf, IGF‑1R, ALK, or other therapeutically relevant kinases [REFS-1, REFS-3].

Process Chemistry Development of Thiophene‑Containing API Intermediates

The 4‑bromothiophene‑2‑carboxaldehyde precursor is a validated starting material in the clinical‑stage synthesis of the pan‑AKT inhibitor Afuresertib . Procuring the target amine—readily converted from this aldehyde—positions process chemistry teams to leverage established multi‑step routes (chlorination, Suzuki coupling, oxidation) for API intermediate development. This reduces route‑scouting time compared to unvalidated isomeric building blocks.

Chemoselective Orthogonal Coupling for DNA‑Encoded Library (DEL) Production

The differential reactivity of the 4‑position bromine vs. the 2‑position on the thiophene ring [2] makes this compound suitable for DEL synthesis workflows requiring sequential, site‑selective cross‑coupling steps. The bromine at the 4‑position can be preserved while other reactive handles are functionalized first, enabling the construction of complex, three‑dimensional chemical space that is addressable by DNA‑encoded library technology.

Structure–Activity Relationship (SAR) Studies on Bromine Positional Isomers

When investigating the impact of halogen position on thiophene‑containing lead series, this 4‑bromo isomer serves as a defined, commercially available comparator (95% purity, CAS 1340322-00-0) . Its use ensures that observed differences in potency, selectivity, or metabolism can be attributed to the 4‑bromo substitution pattern rather than to undefined impurity profiles that complicate the interpretation of SAR data from uncharacterized isomer batches.

Quote Request

Request a Quote for [(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.